molecular formula C13H8F2O3 B8393136 4-(2,3-Difluorophenoxy)benzoic acid

4-(2,3-Difluorophenoxy)benzoic acid

Cat. No. B8393136
M. Wt: 250.20 g/mol
InChI Key: DORONBKKAPUKKR-UHFFFAOYSA-N
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Patent
US07687491B2

Procedure details

The title compound (2.2 g) was synthesized in a yield of 94% as a white crystalline solid by conducting the similar reaction to that mentioned in Example 10 (10e) using 4-fluorobenzaldehyde (1.3 g, 10 mmol), 2,3-difluorophenol (2.0 g, 15 mmol), potassium carbonate (2.8 g, 20 mmol), 2-methyl-2-butene (4.9 ml, 46 mmol), potassium dihydrogenphosphate (3.1 g, 23 mmol) and sodium hypochlorite (2.5 g, 27 mmol).
[Compound]
Name
Example 10 ( 10e )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
2.8 g
Type
reactant
Reaction Step Four
Quantity
4.9 mL
Type
reactant
Reaction Step Five
Quantity
3.1 g
Type
reactant
Reaction Step Six
Quantity
2.5 g
Type
reactant
Reaction Step Seven
Yield
94%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[F:10][C:11]1[C:16]([F:17])=[CH:15][CH:14]=[CH:13][C:12]=1[OH:18].C(=O)([O-])[O-:20].[K+].[K+].CC(=CC)C.P([O-])(O)(O)=O.[K+].Cl[O-].[Na+]>>[F:10][C:11]1[C:16]([F:17])=[CH:15][CH:14]=[CH:13][C:12]=1[O:18][C:2]1[CH:9]=[CH:8][C:5]([C:6]([OH:20])=[O:7])=[CH:4][CH:3]=1 |f:2.3.4,6.7,8.9|

Inputs

Step One
Name
Example 10 ( 10e )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C=CC=C1F)O
Step Four
Name
Quantity
2.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
4.9 mL
Type
reactant
Smiles
CC(C)=CC
Step Six
Name
Quantity
3.1 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[K+]
Step Seven
Name
Quantity
2.5 g
Type
reactant
Smiles
Cl[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the similar reaction to

Outcomes

Product
Name
Type
product
Smiles
FC1=C(OC2=CC=C(C(=O)O)C=C2)C=CC=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.